2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorophenyl group at the 2-position, a propyl group at the 5-position, and an amine group at the 3-position of the imidazo[1,2-a]pyridine core. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzaldehyde or benzyl halide in a nucleophilic substitution reaction.
Addition of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures .
Scientific Research Applications
2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential drug candidate due to its ability to inhibit specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to investigate protein-ligand interactions and enzyme kinetics.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a COX-2 inhibitor, the compound binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain . The compound may also interact with other proteins and pathways, depending on its specific modifications and derivatives .
Comparison with Similar Compounds
2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound is a selective COX-2 inhibitor with high potency and selectivity.
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound belongs to the imidazopyrazine family and exhibits different biological activities.
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine: This compound has been studied for its kinase inhibitory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C16H16FN3 |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C16H16FN3/c1-2-4-13-5-3-6-14-19-15(16(18)20(13)14)11-7-9-12(17)10-8-11/h3,5-10H,2,4,18H2,1H3 |
InChI Key |
VMQPDXBIANRQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=NC(=C(N21)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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